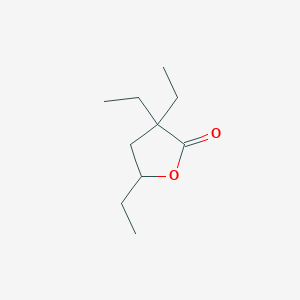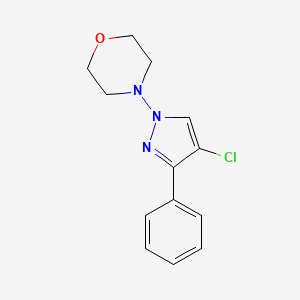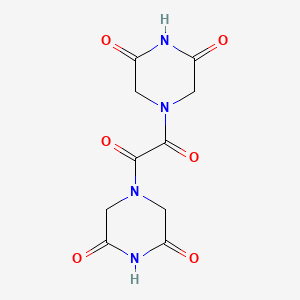
4,4'-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) is a chemical compound with the molecular formula C10H14N4O4
Méthodes De Préparation
The synthesis of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) typically involves the reaction of piperazine derivatives with oxalyl chloride. The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) can be compared with other similar compounds, such as:
4,4’-(ethane-1,2-diyl)bis(piperazine-2,6-dione): This compound has a similar structure but lacks the dioxoethane moiety.
4,4’-(1,2-Diphenylethene-1,2-diyl)diphenol: This compound has a different core structure but shares some functional groups.
The uniqueness of 4,4’-(1,2-Dioxoethane-1,2-diyl)di(piperazine-2,6-dione) lies in its specific structural features and the resulting chemical and biological properties .
Propriétés
Numéro CAS |
62756-84-7 |
|---|---|
Formule moléculaire |
C10H10N4O6 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
4-[2-(3,5-dioxopiperazin-1-yl)-2-oxoacetyl]piperazine-2,6-dione |
InChI |
InChI=1S/C10H10N4O6/c15-5-1-13(2-6(16)11-5)9(19)10(20)14-3-7(17)12-8(18)4-14/h1-4H2,(H,11,15,16)(H,12,17,18) |
Clé InChI |
FQVZWNFEYAJWMU-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC(=O)CN1C(=O)C(=O)N2CC(=O)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
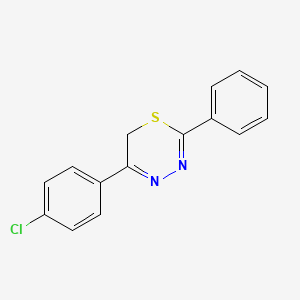
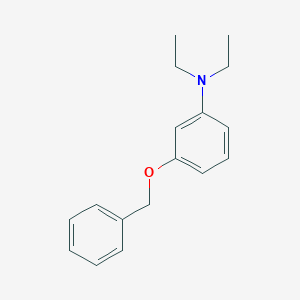
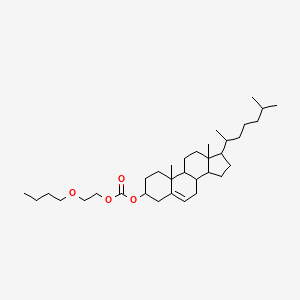
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
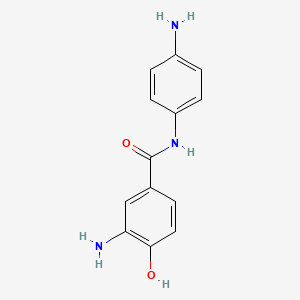
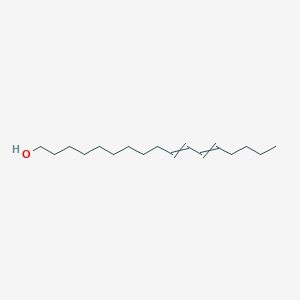
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
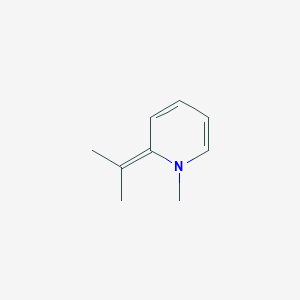
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
